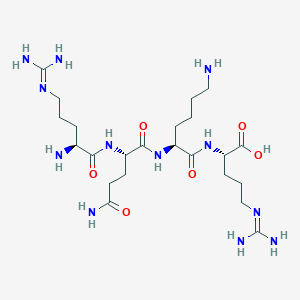
N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino acid residues and diaminomethylidene groups. Its molecular formula is C12H27N9O2, and it has a molecular weight of 329.40 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine involves multiple steps, typically starting with the protection of amino groups followed by the coupling of amino acid residues. Common reagents used in the synthesis include carbodiimides for peptide bond formation and protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) to protect the amino groups during the reaction .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) due to its efficiency in producing peptides and proteins. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating the synthesis of complex peptides like N5-(Diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine .
Análisis De Reacciones Químicas
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Studied for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The diaminomethylidene groups play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: Another peptide with similar structural features.
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithinamide: Shares the diaminomethylidene groups and ornithine residues.
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific combination of amino acid residues and the presence of multiple diaminomethylidene groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
400710-47-6 |
|---|---|
Fórmula molecular |
C23H46N12O6 |
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C23H46N12O6/c24-10-2-1-6-14(19(38)35-16(21(40)41)7-4-12-32-23(29)30)34-20(39)15(8-9-17(26)36)33-18(37)13(25)5-3-11-31-22(27)28/h13-16H,1-12,24-25H2,(H2,26,36)(H,33,37)(H,34,39)(H,35,38)(H,40,41)(H4,27,28,31)(H4,29,30,32)/t13-,14-,15-,16-/m0/s1 |
Clave InChI |
JLZRSPRFOBGPFC-VGWMRTNUSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


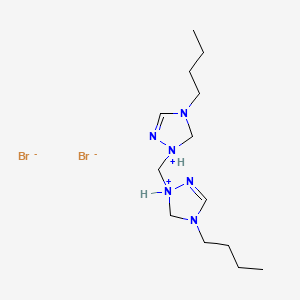
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
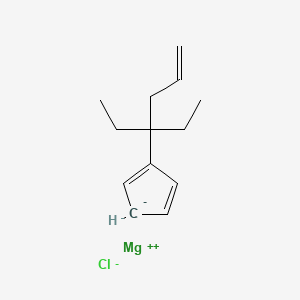
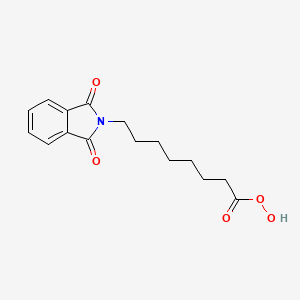
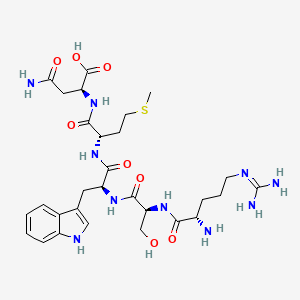
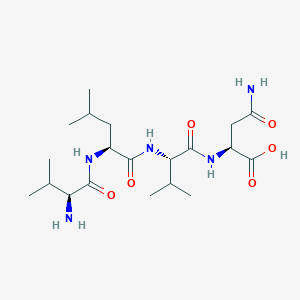
![Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]-](/img/structure/B14235965.png)
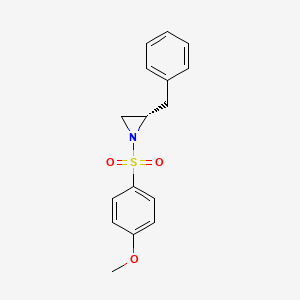
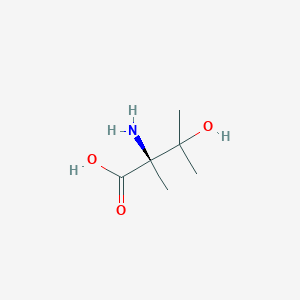
![5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid](/img/structure/B14235983.png)
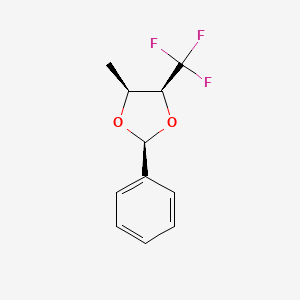
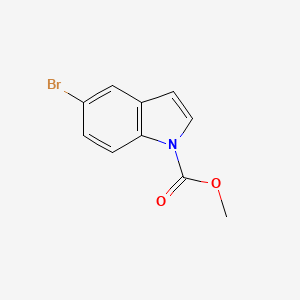
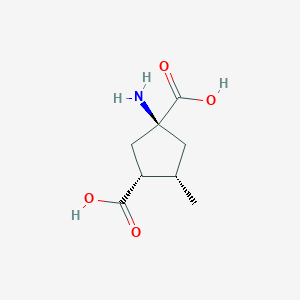
![1H-Pyrazole, 1,1',1''-[(trimethylsilyl)methylidyne]tris[3-phenyl-](/img/structure/B14236020.png)
